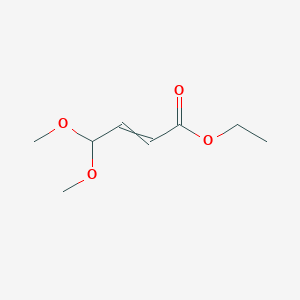
Ethyl (2E)-4,4-dimethoxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes a double bond and two methoxy groups, making it a versatile molecule in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2E)-4,4-dimethoxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2E)-4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of Ethyl (2E)-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond and methoxy groups also play a role in its reactivity, allowing it to interact with different enzymes and receptors.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl crotonate: Similar in structure but lacks the methoxy groups, used as a solvent and plasticizer.
Uniqueness
Ethyl (2E)-4,4-dimethoxybut-2-enoate is unique due to its double bond and two methoxy groups, which provide it with distinct chemical properties and reactivity compared to other esters. This makes it a valuable compound in various chemical syntheses and applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
ethyl 4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3 |
InChIキー |
SIRJFJKWVNTUKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
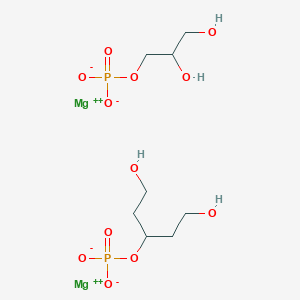

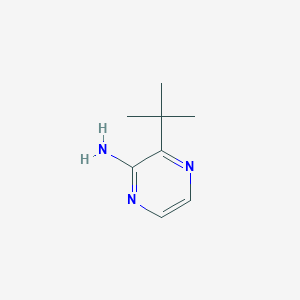
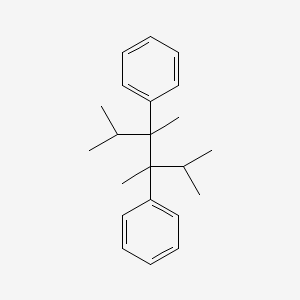

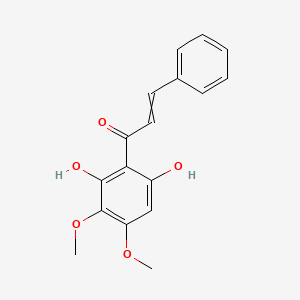
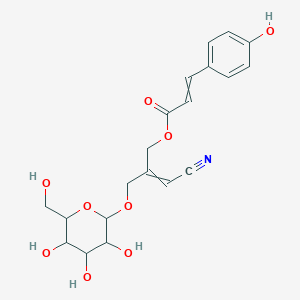
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
